molecular formula C10H13Br2N B187755 2,6-Dibromo-4-butylaniline CAS No. 10546-66-4

2,6-Dibromo-4-butylaniline

Cat. No. B187755
CAS RN: 10546-66-4
M. Wt: 307.02 g/mol
InChI Key: HVEXPCBRDISAGF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-butylaniline is a chemical compound with the molecular formula C10H13Br2N . It is used in the asymmetric synthesis of prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .


Synthesis Analysis

The synthesis of this compound involves several steps. An asymmetric synthesis was developed for the production of a prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis. The stereogenic center was set using asymmetric allylic alkylation chemistry, and the core of the structure was constructed via Pd-catalyzed .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and one butyl group. The molecular formula is C10H13Br2N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.03 . It is a yellow to orange to brown liquid or low melting solid . The storage temperature is recommended to be in a refrigerator .

Scientific Research Applications

Synthesis and Molecular Structure

  • 2,6-Dibromo-4-butylaniline serves as an important organic intermediate in the synthesis of various compounds. One study describes its role in the synthesis of zinc complexes, highlighting the formation of dimeric and monomeric molecules with three-coordinate zinc atoms, suggesting its utility in the creation of complex molecular structures (Fedushkin et al., 2008).

Reactivity and Formation of Complexes

  • The compound is utilized in reactions leading to the formation of stable complexes, as evidenced by a study detailing the reaction of 2,6-dibromo-4-carboxyl-phenylamine, which, after a series of reactions, forms a stable complex with palladium(II), demonstrating high absorptivity and stability (He Li-fang, 2008).

Material and Chemical Applications

  • In the field of materials science, this compound is used in the development of electrochromic cells and polymers, indicating its significance in creating advanced materials with potential applications in various industries (Beaupré et al., 2006).

Catalysis and Chemical Reactions

  • The compound plays a critical role in catalysis and chemical reactions, as seen in studies where it is used as a ligand for selective palladium-catalysed arylation, showcasing its utility in enhancing reaction specificity and efficiency (Prajapati et al., 2015).

Environmental and Analytical Chemistry

  • This compound is employed in environmental chemistry for the pre-concentration and detection of trace contaminants such as bisphenol A, demonstrating its importance in monitoring and ensuring environmental safety (Chu et al., 2015).

Safety and Hazards

2,6-Dibromo-4-butylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-dibromo-4-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br2N/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEXPCBRDISAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C(=C1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597952
Record name 2,6-Dibromo-4-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10546-66-4
Record name 2,6-Dibromo-4-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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